molecular formula C11H11NO2 B1337674 3-(1H-Indol-4-YL)propanoic acid CAS No. 65690-95-1

3-(1H-Indol-4-YL)propanoic acid

Cat. No. B1337674
CAS RN: 65690-95-1
M. Wt: 189.21 g/mol
InChI Key: GHTDGXAHLYAHBG-UHFFFAOYSA-N
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Description

3-(1H-Indol-4-YL)propanoic acid, also known as 1H-Indole-3-propanoic acid or Indole-3-propionic acid (IPA), is a compound with the molecular formula C11H11NO2 and a molecular weight of 189.2105 . It is a deamination product of Tryptophan that protects the hippocampus from ischemic damage and oxidative stress .


Molecular Structure Analysis

The molecular structure of 3-(1H-Indol-4-YL)propanoic acid can be represented by the IUPAC Standard InChI: InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14) .

Scientific Research Applications

Antimicrobial Activity

A study by Radhakrishnan et al. (2020) demonstrated that Schiff bases derived from 3-(1H-Indol-4-YL)propanoic acid, synthesized from Tryptophan and various aldehydes, exhibit significant antimicrobial activity. This activity was tested against a range of bacterial and fungal species, highlighting the compound's potential in antimicrobial drug development (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Synthesis and Chemical Properties

Kutubi and Kitamura (2011) reported on the regioselective synthesis of 3,3-bis(indolyl)propanoic acid derivatives through iron(III)-catalyzed hydroarylation. This method demonstrates high yields and regioselectivity, underscoring the versatility of 3-(1H-Indol-4-YL)propanoic acid derivatives in chemical synthesis and potential pharmaceutical applications (Kutubi & Kitamura, 2011).

Enzyme Inhibition

Nazir et al. (2018) explored the synthesis of novel indole-based hybrid oxadiazole scaffolds with potent urease inhibitory activity. The scaffolds derived from 4-(1H-indol-3-yl)butanoic acid showed promising results as urease inhibitors, indicating potential therapeutic applications (Nazir et al., 2018).

cPLA2α Inhibition for Inflammatory Responses

Tomoo et al. (2014) designed and synthesized 3-(1-Aryl-1H-indol-5-yl)propanoic acids as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory response. These compounds displayed potent inhibitory activity, suggesting their potential in treating inflammatory diseases (Tomoo et al., 2014).

Corrosion Inhibition

Vikneshvaran and Velmathi (2017) investigated Schiff bases derived from L-Tryptophan (including 3-(1H-Indol-4-YL)propanoic acid derivatives) for their role in preventing stainless steel corrosion in acidic environments. Their studies demonstrate the potential of these compounds in corrosion inhibition, which could be valuable in industrial applications (Vikneshvaran & Velmathi, 2017).

Safety And Hazards

3-(1H-Indol-4-YL)propanoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(1H-indol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-11(14)5-4-8-2-1-3-10-9(8)6-7-12-10/h1-3,6-7,12H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTDGXAHLYAHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495889
Record name 3-(1H-Indol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Indol-4-YL)propanoic acid

CAS RN

65690-95-1
Record name 3-(1H-Indol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Umecky, K Ehara, S Omori, T Kuga… - Journal of Chemical & …, 2013 - ACS Publications
Mutual diffusion coefficients at infinitesimal concentration and atmospheric pressure were measured for binary aqueous solutions of four α-amino acids (2-amino-3-phenylpropanoic …
Number of citations: 32 0-pubs-acs-org.brum.beds.ac.uk

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